molecular formula C14H32O6P2 B3031589 1,6-Bis(diethoxyphosphoryl)hexane CAS No. 5391-92-4

1,6-Bis(diethoxyphosphoryl)hexane

Cat. No.: B3031589
CAS No.: 5391-92-4
M. Wt: 358.35 g/mol
InChI Key: VFUQGLDSIBJREL-UHFFFAOYSA-N
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Description

1,6-Bis(diethoxyphosphoryl)hexane is a useful research compound. Its molecular formula is C14H32O6P2 and its molecular weight is 358.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Material Science Applications

  • Polymerization Reactivity and Applications in Dental Materials : Phosphorus-containing dienes, including compounds structurally related to 1,6-Bis(diethoxyphosphoryl)hexane, have been studied for their polymerization rates and potential applications in dental materials. Their solubility in water and ethanol, alongside their interaction with hydroxyapatite, suggests utility in dental applications due to etching properties (Albayrak et al., 2007).

  • Influence on Polymer Properties : The introduction of diethoxyphosphoryl groups into polymers has been shown to significantly affect their properties, such as solubility and polymerization behavior, which could be crucial for developing new materials with specific characteristics (Loy et al., 2013).

Organic Synthesis and Chemical Reactivity

  • Halochromism and Fluorescent Properties : The synthesis of new quinoxaline fluorescent dyes with groups of different electron-donating abilities, including those derived from diethoxyphosphoryl compounds, demonstrates their utility in developing new materials with tunable optical properties (Jaung, 2006).

  • Stable Coordination Networks : Studies on copper(II) porphyrins substituted with diethoxyphosphoryl groups have shown the ability to form stable 2D coordination networks, which are unusual for copper(II) porphyrins. This highlights their potential in creating novel materials with specific coordination structures (Sinelshchikova et al., 2013).

Synthesis and Chemical Methodologies

  • Synthetic Methodologies : Research has developed efficient methods for synthesizing compounds with diethoxyphosphoryl groups, demonstrating their versatility in organic synthesis. These methodologies provide access to various chemical structures with potential applications in different scientific fields (Kaboudin & Jafari, 2007).

  • Bis(phosphonate) Compounds : The synthesis of new symmetrical bis-phosphonates of acyclic nucleosides showcases another facet of phosphorus chemistry. These compounds, though not biologically active in tested domains, underscore the potential for creating novel acyclic nucleoside phosphonates (Vrbovská et al., 2006).

Properties

IUPAC Name

1,6-bis(diethoxyphosphoryl)hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14-22(16,19-7-3)20-8-4/h5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUQGLDSIBJREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCP(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277626
Record name tetraethyl hexane-1,6-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5391-92-4
Record name P,P,P′,P′-Tetraethyl P,P′-1,6-hexanediylbis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5391-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3228
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetraethyl hexane-1,6-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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